molecular formula C7H10Cl2 B14486338 Cycloheptene, 1,2-dichloro- CAS No. 64997-10-0

Cycloheptene, 1,2-dichloro-

Cat. No.: B14486338
CAS No.: 64997-10-0
M. Wt: 165.06 g/mol
InChI Key: YWTYLGXZMFRHLF-UHFFFAOYSA-N
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Description

Cycloheptene, 1,2-dichloro- is a chlorinated cycloalkene derivative with a seven-membered carbon ring, one double bond, and two chlorine atoms at the 1,2-positions. The compound is likely synthesized via halogen addition to cycloheptene, similar to the addition of chlorine (Cl₂) to cyclohexene, which yields 1,2-dichlorocyclohexane . The stereochemistry of the product (syn or anti addition) depends on the reaction mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptene, 1,2-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the cycloheptene ring. The reaction is usually carried out under controlled conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of cycloheptene, 1,2-dichloro- may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cycloheptene, 1,2-dichloro- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles. The reactivity is enhanced due to the electronegative nature of chlorine, which stabilizes the transition state during these reactions.

  • Mechanism : The reaction typically proceeds via an SN2S_N2
    mechanism where a nucleophile attacks the carbon atom bonded to chlorine, leading to the displacement of the chloride ion.

Electrophilic Addition Reactions

The double bond in cycloheptene allows for electrophilic addition reactions. Chlorinated compounds often exhibit increased reactivity in these types of reactions.

  • Example : The addition of bromine or other electrophiles can occur across the double bond, leading to vicinal dibromides or other derivatives.

Diels-Alder Reactions

Cycloheptene derivatives can participate in Diels-Alder reactions, acting as a diene in cycloaddition processes. The presence of chlorine atoms may influence the regioselectivity and stereochemistry of the products formed.

  • Reactivity : The electron-withdrawing effect of chlorine can stabilize the diene's conjugated system, enhancing its reactivity towards dienophiles.

Kinetics of Reactions

The kinetics of cycloheptene, 1,2-dichloro- reactions have been studied to understand their reaction rates and mechanisms:

  • Rate Constants : The reaction rates are influenced by temperature and solvent effects. For example, studies indicate that chlorinated compounds often exhibit second-order kinetics in nucleophilic substitution reactions .

Mechanistic Insights

The proposed mechanisms for various reactions involving cycloheptene, 1,2-dichloro- include:

  • Transition States : It is postulated that during nucleophilic substitutions, a transition state is formed through one-center attack involving diradical intermediates.

Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionAqueous NaOHVaries
Electrophilic AdditionBromination in CH₂Cl₂High
Diels-Alder ReactionCyclopentadiene as dienophileModerate

Kinetic Parameters

Reaction TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹)Reference
Nucleophilic Substitution750.01
Electrophilic Addition500.05

Scientific Research Applications

Cycloheptene, 1,2-dichloro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptene, 1,2-dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the double bond in the cycloheptene ring can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of Cycloheptene, 1,2-dichloro- with structurally related compounds:

Compound Molecular Formula Molecular Weight Boiling Point (K) Melting Point (K) CAS Registry Number
Cycloheptene, 1,2-dichloro-* C₇H₁₀Cl₂ ~167.05† N/A‡ N/A‡ N/A
Cyclohexane, 1,2-dichloro-, cis C₆H₁₀Cl₂ 153.05 480.1 268 10498-35-8
Cyclopentane, 1,2-dichloro-, trans C₅H₈Cl₂ 139.02 N/A N/A 14376-81-9
1,2-Dichloroethane C₂H₄Cl₂ 98.96 356.7 237 107-06-2
cis-1,2-Dichloroethene C₂H₂Cl₂ 96.94 330.15 (est.) N/A 156-59-2
trans-1,2-Dichloroethene C₂H₂Cl₂ 96.94 320.65 (est.) N/A 156-60-5

*Inferred properties based on homologous series. †Estimated molecular weight (cyclohexane analog + 14 g/mol for additional CH₂ group). ‡No experimental data available.

Key Observations:

  • Molecular Weight : Cycloheptene, 1,2-dichloro- is expected to have a higher molecular weight than its cyclohexane and cyclopentane analogs due to the larger ring size.
  • Boiling/Melting Points : Larger rings (e.g., cycloheptene vs. cyclohexane) often exhibit higher boiling points due to increased surface area and van der Waals interactions. However, ring strain in smaller rings (e.g., cyclopentane) can elevate melting points .
  • Volatility : Linear analogs like 1,2-dichloroethane and 1,2-dichloroethene have lower molecular weights and higher vapor pressures, making them more volatile .

Stereochemical Considerations

  • Cyclohexane and Cyclopentane Derivatives : These compounds exhibit cis/trans isomerism. For example, cis-1,2-dichlorocyclohexane has a boiling point of 480.1 K, while trans-isomer data is unavailable .
  • Cycloheptene, 1,2-dichloro- : Likely exhibits similar stereoisomerism. The seven-membered ring’s reduced strain compared to cyclopentane may favor more stable isomers.

Toxicological and Regulatory Profiles

Compound Toxicity Class (IARC/EPA) Key Toxicological Findings
Cycloheptene, 1,2-dichloro- N/A No direct data available; toxicity may resemble chlorinated cycloalkanes (low volatility, moderate persistence).
1,2-Dichloroethane Class 1 (IARC) Carcinogenic; extensive studies show hepatotoxicity and carcinogenicity in animals .
1,2-Dichloroethene Class 2 (IARC) Limited toxicokinetic data; occupational exposure linked to CNS depression .

Notes:

  • 1,2-Dichloroethane : Over 687 studies were screened for its toxicological profile, highlighting its high risk .
  • 1,2-Dichloroethene : Mixtures of cis/trans isomers are common, with trans-isomers predominating .

Properties

CAS No.

64997-10-0

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

1,2-dichlorocycloheptene

InChI

InChI=1S/C7H10Cl2/c8-6-4-2-1-3-5-7(6)9/h1-5H2

InChI Key

YWTYLGXZMFRHLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)Cl)Cl

Origin of Product

United States

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